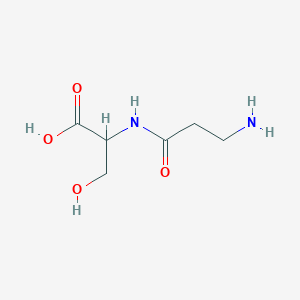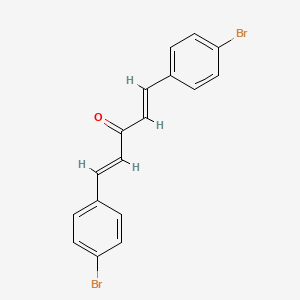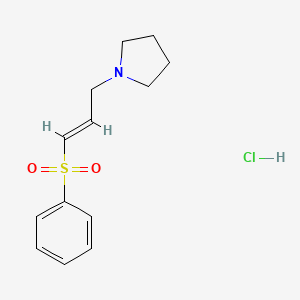
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride and an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the allyl group can yield saturated pyrrolidine derivatives .
Scientific Research Applications
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrolidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-(3-(Phenylsulfonyl)propyl)pyrrolidine: Has a propyl group instead of an allyl group, which may influence its chemical and biological properties.
Uniqueness
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and allyl groups, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
36275-79-3 |
|---|---|
Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-[(E)-3-(benzenesulfonyl)prop-2-enyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)12-6-11-14-9-4-5-10-14;/h1-3,6-8,12H,4-5,9-11H2;1H/b12-6+; |
InChI Key |
CTCQQXGFBCUMJI-WXIWBVQFSA-N |
Isomeric SMILES |
C1CCN(C1)C/C=C/S(=O)(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(C1)CC=CS(=O)(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



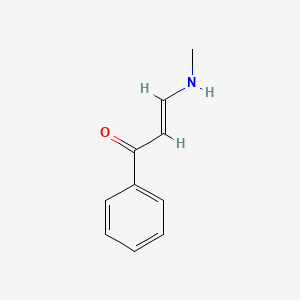
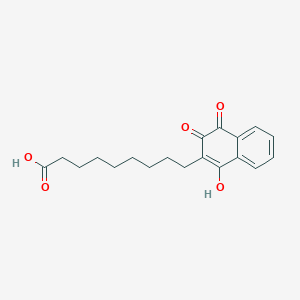
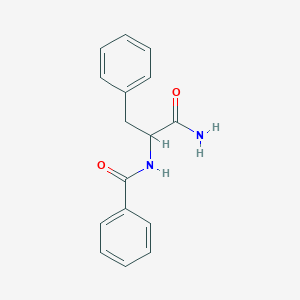

![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
